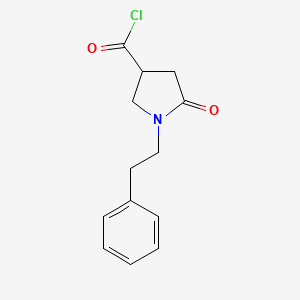

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride

描述

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride (CAS: 29451-88-5) is a pyrrolidine-derived acyl chloride with the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.72 g/mol . Its structure features a 5-oxo-pyrrolidine backbone substituted with a 2-phenylethyl group at the 1-position and a reactive carbonyl chloride moiety at the 3-position. This compound is typically utilized in organic synthesis, particularly in peptide coupling reactions or as an intermediate for pharmaceuticals and agrochemicals.

属性

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEQMBNXMBVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The phenylethyl group can undergo oxidation to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acyl chlorides.

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for the reduction of carbonyl compounds.

Potassium Permanganate (KMnO₄): An oxidizing agent for the oxidation of alkyl groups.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Alcohols: Formed by the reduction of the carbonyl group.

Carboxylic Acids/Ketones: Formed by the oxidation of the phenylethyl group.

科学研究应用

Applications in Organic Synthesis

1. Synthesis of Pyrimidine Derivatives

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is utilized in synthesizing 2-substituted 6-(5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl)pyrimidine-5-carboxamides. The synthesis involves a five-step transformation starting from itaconic acid, yielding compounds with high purity (80–100%) and good overall yields.

2. Drug Discovery

The compound serves as a scaffold in medicinal chemistry for creating diverse drug candidates. The pyrrolidine ring structure allows for the modification of substituents, leading to different biological profiles. For instance, interactions with other compounds, such as 2,3-dichloro-1,4-naphthoquinone, yield N′-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(2-phenylethyl)-5-oxopyrrolidine-3-carbohydrazides. These derivatives have been characterized using various spectroscopic techniques (NMR, IR, mass spectrometry).

Case Study 1: Synthesis of Bioactive Compounds

In one study, the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives from this compound was reported. The resulting compounds exhibited improved activity compared to traditional chemotherapeutics like doxorubicin, with IC50 values around 49 µM.

Case Study 2: Structural Activity Relationship (SAR) Studies

A series of analogues derived from 5-Oxo-1-(2-phenylethyl)pyrrolidine were synthesized for SAR studies. The compounds were characterized by their yields (33–88%) and purity (>95% via HPLC). These studies help identify structural features that enhance biological activity against specific targets .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride | Structure | Contains a phenylethyl substituent; useful in similar applications |

| 4-(morpholinomethyl)-5-oxo-1-(2-phenylethyl)pyrrolidine | Structure | Enhances solubility; potential for diverse biological activities |

| Other pyrrolidine derivatives | Varied | Often exhibit diverse biological activities across different assays |

作用机制

The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

- This may influence solubility and reactivity in hydrophobic environments . The cyclohexyl analog (CAS 1181577-49-0) has a smaller molecular weight (229.71 vs. 251.72) due to the absence of a phenyl ring, which could improve synthetic accessibility .

- Functional Group Differences: The carboxylic acid precursor (1-methyl-5-oxopyrrolidine-3-carboxylic acid, CAS 42346-68-9) lacks the reactive chloride, making it less suitable for nucleophilic acyl substitution reactions . 2,6-Dimethyl phenoxy acetyl chloride (C₁₀H₁₁ClO₂) is a simpler acyl chloride with a phenoxy group, offering distinct electronic properties due to oxygen’s electronegativity .

Commercial and Industrial Relevance

- Discontinuation Status: The target compound’s discontinuation by CymitQuimica suggests challenges in production, stability, or demand. In contrast, simpler acyl chlorides (e.g., 2,6-dimethyl phenoxy acetyl chloride) remain widely available, likely due to lower complexity .

- Pharmaceutical Potential: Pyrrolidine derivatives are valued in drug discovery for their conformational rigidity and bioactivity. The phenylethyl group’s aromaticity could enhance binding to biological targets, but stability issues may limit its adoption .

生物活性

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its acyl chloride group, which allows it to participate in various chemical reactions. The compound can undergo:

- Substitution Reactions : The acyl chloride can react with nucleophiles (e.g., amines, alcohols) to form amides and esters.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions : The phenylethyl moiety may be oxidized to form carboxylic acids or ketones with oxidizing agents such as potassium permanganate (KMnO₄) .

The reactivity of this compound underpins its biological interactions, particularly in the formation of covalent bonds with biomolecules, which may influence various biological pathways.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds derived from similar structures were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 1 summarizes the IC50 values for selected derivatives against COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings indicate that certain derivatives possess significant anti-inflammatory activity, potentially comparable to established drugs like celecoxib .

Antioxidant Activity

The antioxidant potential of related pyrrolidine derivatives has also been evaluated, revealing that compounds containing free carboxylic groups exhibit strong reducing properties. For example, the reducing power assay indicated that certain derivatives had significant antioxidant effects, as shown in Table 2:

| Compound | Reducing Power OD |

|---|---|

| Compound A | 1.675 |

| Compound B | 1.573 |

These results suggest that modifications in the chemical structure can enhance antioxidant activity .

Anticancer Potential

The anticancer efficacy of compounds related to this compound has been explored through various in vitro and in vivo studies. For example, certain derivatives demonstrated cytotoxic effects against aggressive cancer cell lines such as MDA-MB-231, with a notable reduction in cell viability observed at concentrations as low as .

Table 3 outlines the cytotoxicity data against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MDA-MB-231 | 10 |

| Compound D | CAPAN-1 | <17 |

This indicates that these compounds may serve as promising candidates for further development in cancer therapy .

Case Studies

Several case studies highlight the therapeutic applications of compounds derived from or related to this compound:

- Study on Anti-inflammatory Effects : A study involved testing a series of derivatives for their ability to inhibit COX enzymes in carrageenan-induced paw edema models, demonstrating significant anti-inflammatory effects comparable to indomethacin .

- Antioxidant Evaluation : Research focused on evaluating the antioxidant capabilities through various assays, confirming that specific structural modifications led to enhanced activity .

- Anticancer Screening : A systematic evaluation of structure–activity relationships revealed that certain modifications resulted in potent anticancer activities against multiple cell lines, suggesting a pathway for drug development targeting specific cancers .

常见问题

Q. What are the established synthetic routes for 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride, and what key intermediates are involved?

Methodological Answer: A common approach involves coupling pyrrolidine derivatives with phenylethylamine precursors. For example, hydrazide intermediates (e.g., hydrazide 1 in ) can react with itaconic acid under reflux to form 5-oxopyrrolidine scaffolds. Subsequent chlorination of the carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride yields the carbonyl chloride. Key intermediates include 5-oxopyrrolidine-3-carboxylic acid derivatives, as seen in and . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95% as per ) .

Table 1: Representative Synthetic Routes

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide 1 | Itaconic acid, H₂O, reflux | 69 | |

| 5-Oxo acid derivative | SOCl₂, DCM, 0°C→RT | 85–92* | |

| *Theoretical yield based on analogous protocols. |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine carbonyl (δ 170–175 ppm for C=O).

- X-ray crystallography : Resolve stereochemistry at the pyrrolidine ring (e.g., (3S,4R) configurations in ).

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 292.7 for C₁₄H₁₅ClNO₂) and purity. Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotameric forms of the phenylethyl group, requiring variable-temperature NMR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during synthesis of stereoisomers?

Methodological Answer: Racemization at the pyrrolidine C-3 position is a known challenge. Strategies include:

- Using chiral auxiliaries (e.g., (S)-1-phenylethylamine in ) to enforce stereocontrol.

- Low-temperature coupling (0–5°C) with DCC/DMAP to minimize epimerization.

- Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) . Note : reports ee >98% for (3S,4R)-configured analogs using asymmetric catalysis.

Q. What contradictions exist in reported pharmacological activities of 5-oxopyrrolidine derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in anticancer vs. antimicrobial efficacy (e.g., vs. 13) may stem from:

- Structural variations : Substituents like 4-fluorophenyl ( ) enhance kinase inhibition, while hydroxyl groups ( ) favor antioxidant activity.

- Assay conditions : Varying IC₅₀ values due to cell line specificity (e.g., HeLa vs. MCF-7). Resolution requires standardized assays (e.g., NIH/NCATS protocols) and QSAR modeling to isolate structure-activity relationships .

Q. How does the electron-withdrawing effect of the carbonyl chloride group influence reactivity in nucleophilic acyl substitutions?

Methodological Answer: The carbonyl chloride’s electrophilicity enables rapid reactions with amines/alcohols. Kinetic studies (e.g., in DMF at 25°C) show:

- Second-order rate constants : ~10⁻³ M⁻¹s⁻¹ for reactions with benzylamine, compared to <10⁻⁴ M⁻¹s⁻¹ for non-chlorinated analogs.

- Solvent effects : Polar aprotic solvents (e.g., THF) accelerate substitution by stabilizing transition states. Computational modeling (DFT/B3LYP) in supports enhanced charge separation at the carbonyl carbon .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。